molecular formula C12H12O2 B11757241 3-Methoxy-2-methylnaphthalen-1-ol

3-Methoxy-2-methylnaphthalen-1-ol

Cat. No.: B11757241
M. Wt: 188.22 g/mol
InChI Key: LIYRASDYTSNPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2-methylnaphthalen-1-ol is a naphthol derivative featuring a hydroxyl group at position 1, a methoxy group at position 3, and a methyl group at position 2 of the naphthalene ring. The methyl and methoxy substituents likely enhance lipophilicity and steric effects, influencing reactivity and biological activity.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

3-methoxy-2-methylnaphthalen-1-ol

InChI

InChI=1S/C12H12O2/c1-8-11(14-2)7-9-5-3-4-6-10(9)12(8)13/h3-7,13H,1-2H3

InChI Key

LIYRASDYTSNPNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-methylnaphthalen-1-ol typically involves the methylation of 3-hydroxy-2-methylnaphthalene. This can be achieved through the reaction of 3-hydroxy-2-methylnaphthalene with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2-methylnaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methylnaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For instance, its derivatives may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key features of 3-Methoxy-2-methylnaphthalen-1-ol with structurally related naphthol derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Key Features/Applications
This compound Hypothetical C₁₂H₁₂O₂ 188.23 1-OH, 3-OCH₃, 2-CH₃ Likely intermediate for pharmaceuticals; methyl enhances steric bulk.
8-Methoxy-3-methylnaphthalen-1-ol 22273-56-9 C₁₂H₁₂O₂ 188.23 1-OH, 8-OCH₃, 3-CH₃ Research chemical; positional isomer with distinct electronic effects .
3-Methoxynaphthalen-1-ol Not provided C₁₁H₁₀O₂ 174.19 1-OH, 3-OCH₃ Precursor for triflate synthesis; lacks methyl, reducing steric hindrance .
6-Methoxy-2-naphthol Not provided C₁₁H₁₀O₂ 174.19 2-OH, 6-OCH₃ Intermediate for NSAIDs (e.g., naproxen analogs); hydroxyl position affects solubility .
1-((2-Methoxyphenyl)diazenyl)naphthalen-2-ol 1229-55-6 C₁₇H₁₄N₂O₂ 278.31 2-OH, diazenyl group at position 1 Azo dye candidate; higher molecular weight and carcinogenicity risks .

Biological Activity

3-Methoxy-2-methylnaphthalen-1-ol, also known as 5-methoxy-2-methylnaphthalen-1-ol, is an organic compound characterized by its naphthalene structure with both methoxy and hydroxyl groups. Its molecular formula is C12H14O2, and it has a molecular weight of 188.22 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research.

Chemical Structure and Properties

The unique substitution pattern of this compound enhances its solubility and reactivity. The presence of both methoxy and hydroxyl groups contributes to its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to disrupt microbial cell membranes and inhibit essential enzymes, leading to its effectiveness against various bacterial strains. A comparative study highlights its Minimum Inhibitory Concentration (MIC) values against several pathogens:

Pathogen MIC (μg/mL)
Staphylococcus aureus62.5
Escherichia coli125
Klebsiella pneumoniae15.6

These findings suggest that the compound may be effective in treating infections caused by resistant strains of bacteria, such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has demonstrated antioxidant activity. This activity is crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells. Studies have shown that the compound can scavenge free radicals effectively, contributing to its potential therapeutic applications in preventing chronic diseases linked to oxidative stress .

Cytotoxic Effects

The compound has also been investigated for its cytotoxic effects on various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in cancer cells, suggesting potential applications in cancer therapy. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within biological systems. Its interactions may involve both covalent and non-covalent bonding mechanisms, influencing various biochemical pathways depending on the context of use .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy : A study published in MDPI evaluated the efficacy of this compound against biofilm-forming bacteria, showing significant inhibition compared to standard antibiotics .
  • Cytotoxicity : In vitro assays demonstrated that the compound exhibited selective cytotoxicity towards cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .
  • Antioxidant Capacity : Research indicated that the compound's antioxidant capacity was comparable to established antioxidants like ascorbic acid, making it a promising candidate for further exploration in nutraceutical applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.